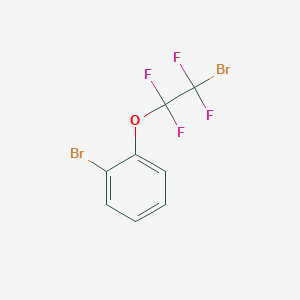

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

Description

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene (CAS: 883499-00-1) is a brominated aromatic compound featuring a 1,1,2,2-tetrafluoroethoxy substituent. Its molecular formula is C₈H₅Br₂F₄O, with a molecular weight of 361.93 g/mol (inferred from structural analogs in ). The compound is characterized by two bromine atoms: one on the benzene ring and another on the tetrafluoroethoxy group. This dual bromination enhances its reactivity in cross-coupling and substitution reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4O/c9-5-3-1-2-4-6(5)15-8(13,14)7(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRJNLUOAZZONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)(F)Br)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.

Reaction with Benzene Derivative: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with a benzene derivative that has a bromo substituent at the ortho position.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo groups can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide for substitution reactions. The reactions are often carried out under reflux conditions to ensure complete conversion.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide would yield methoxy-substituted derivatives.

Scientific Research Applications

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its bromo and tetrafluoroethoxy groups, which can form various types of chemical bonds and interactions. These interactions can influence biochemical pathways and molecular functions, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substituent Variations

Key Compounds :

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 68834-05-9)

- Molecular formula: C₈H₅BrF₄O

- Distinctive feature: Para-substituted tetrafluoroethoxy group.

- Reactivity: Used in Pd-catalyzed direct arylations with heteroarenes, yielding products in 60–89% efficiency without cleavage of the tetrafluoroethoxy group under basic conditions .

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 527751-45-7)

- Molecular formula: C₈H₅BrF₄O

- Distinctive feature: Meta-substituted tetrafluoroethoxy group.

- Applications: Intermediate in synthesizing fluorinated polymers and liquid crystals .

2-Bromotetrafluoroethyl trifluorovinyl ether (CAS: 85737-06-0) Molecular formula: C₄BrF₇O Distinctive feature: Trifluorovinyl ether substituent instead of bromobenzene. Applications: Monomer for high-temperature-resistant fluoropolymers .

Structural Comparison Table :

| Compound Name | CAS | Molecular Formula | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 883499-00-1 | C₈H₅Br₂F₄O | Ortho | Bromobenzene, Br-CF₂-CF₂-O |

| 1-Bromo-4-(tetrafluoroethoxy)benzene | 68834-05-9 | C₈H₅BrF₄O | Para | Bromobenzene, CF₂-CF₂-O |

| 2-Bromotetrafluoroethyl trifluorovinyl ether | 85737-06-0 | C₄BrF₇O | N/A | Trifluorovinyl, Br-CF₂-CF₂-O |

Reactivity in Cross-Coupling Reactions

The target compound's dual bromination enables sequential functionalization. In contrast, mono-brominated analogs like 1-bromo-4-(difluoromethoxy)benzene () exhibit single-site reactivity. For example:

- Pd-Catalyzed Arylation :

- Target compound (ortho-bromo): Steric hindrance slows reactivity compared to para-substituted analogs, but the electron-withdrawing tetrafluoroethoxy group stabilizes transition states, enhancing regioselectivity .

- 1-Bromo-4-(trifluoromethoxy)benzene : Higher yields (72–93% ) in imidazo[1,2-b]pyridazine couplings due to reduced steric effects .

Reactivity Table :

Physical and Thermodynamic Properties

Fluorine content significantly impacts physical properties:

- Boiling Point: The target compound’s high fluorine content increases molecular weight and boiling point compared to non-fluorinated analogs (e.g., bromoethylbenzene in : BP 217–238°C).

- Solubility : Fluorinated ethers exhibit low polarity, enhancing solubility in organic solvents like dichloromethane (used in syntheses; ).

Biological Activity

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene, with the molecular formula and CAS number 83015-28-5, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and analyses.

The compound is characterized by:

- Molecular Weight : 273.03 g/mol

- Physical State : Typically appears as a colorless to light yellow liquid.

- Solubility : Generally low solubility in water but may exhibit varying solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study published in the Journal of Fluorine Chemistry noted that similar fluorinated benzene derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study demonstrated that fluorinated aromatic compounds can induce apoptosis in cancer cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values that indicate effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

3. Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes. Inhibitory activities against specific enzymes such as acetylcholinesterase have been documented. This suggests potential implications for neuroprotective strategies or as leads for drug development targeting neurodegenerative diseases.

Case Studies

Several case studies have explored the biological implications of similar fluorinated compounds:

- Case Study 1 : A study investigated the effects of a related compound on bacterial biofilm formation. Results indicated a significant reduction in biofilm mass at concentrations above 10 µM.

- Case Study 2 : Research on the antitumor properties of fluorinated benzenes revealed that modifications in the halogen substituents could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Toxicological Profile

The safety profile of this compound is critical for its application:

- Skin and Eye Irritation : Classified as a skin irritant; precautions should be taken during handling.

- Respiratory Effects : Inhalation of vapors may lead to respiratory irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.